Xanthocillin X dimethyl ether

Übersicht

Beschreibung

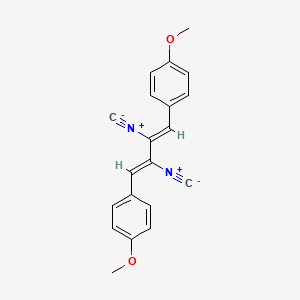

Xanthocillin X permethyl ether is a natural compound isolated from fungal extracts. It is known for its ability to lower amyloid-beta 42 levels, which is significant in the context of neurodegenerative diseases such as Alzheimer’s disease . The compound has a molecular formula of C20H16N2O2 and a molecular weight of 316.35 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Xanthocillin X-Permethylether wird typischerweise aus Pilzextrakten isoliert, insbesondere aus der Art Basipetospora . Das Extraktionsverfahren beinhaltet die Kultivierung des Pilzes unter bestimmten Bedingungen und die anschließende Isolierung der Verbindung unter Verwendung verschiedener chromatographischer Techniken.

Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren nicht umfassend dokumentiert sind, würde die Produktion der Verbindung im größeren Maßstab wahrscheinlich die Optimierung der Pilzkulturbedingungen und die Verbesserung der Extraktions- und Reinigungsprozesse beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Metal Coordination Reactions

Xanthocillin X dimethyl ether exhibits selective interactions with metal ions, particularly iron in heme complexes. Studies demonstrate its ability to bind iron protoporphyrin IX (hemin) through direct coordination, disrupting heme-dependent enzymatic pathways . This interaction prevents heme integration into bacterial enzymes like porphobilinogen synthase, leading to porphyrin accumulation and oxidative stress .

Key findings :

-

Iron binding : UV-vis spectroscopy confirmed direct interaction with hemin’s iron center, altering its spectral profile .

-

Copper chelation : Unlike the parent compound xanthocillin X, the dimethyl ether derivative lacks hydroxyl groups critical for Cu²⁺ binding, as shown by fluorescence titration assays .

Methylation

-

O-Methylation : Introduces methoxy groups at specific positions, yielding xanthocillin X monomethyl ether and dimethyl ether derivatives .

-

Enzymatic drivers : XanB (an ICS) and XanC (a cytochrome P450 oxidase) are critical for modifying the core structure under copper-depleted conditions .

Sulfation

-

A sulfated derivative, BU-4704, forms via enzymatic sulfotransferase activity, enhancing structural diversity .

Table 1: Key Biosynthetic Derivatives

| Derivative | Structural Feature | Enzyme Involved | Reference |

|---|---|---|---|

| Xanthocillin X monomethyl ether | Single methoxy group | XanC | |

| BU-4704 | Sulfated side chain | Sulfotransferase |

Reactivity in Antibacterial Mechanisms

The compound’s isonitrile groups mediate unique biochemical interactions:

-

Heme sequestration : Binds hemin (Fe³⁺-protoporphyrin IX) via iron coordination, disrupting bacterial heme homeostasis .

-

Porphyrin accumulation : Inhibits feedback regulation in heme biosynthesis, causing toxic porphyrin buildup .

Experimental evidence :

-

MIC values against Acinetobacter baumannii: 0.016–0.032 μg/mL, demonstrating nanomolar potency .

-

Resistance mutations in pbgS (heme biosynthesis gene) confirm target specificity .

Stability and Degradation

Limited data exist on abiotic degradation pathways, but structural analogs suggest:

-

Photodegradation : Susceptible to UV-induced cleavage of isonitrile groups.

-

Oxidative breakdown : Reacts with reactive oxygen species (ROS), forming aldehydes and nitriles .

Comparative Reactivity of Derivatives

Table 2: Functional Group Impact on Reactivity

| Compound | Functional Groups | Metal Binding | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|---|

| Xanthocillin X | Hydroxyl, isonitrile | Cu²⁺, Fe³⁺ | 0.008–0.016 |

| This compound | Methoxy, isonitrile | Fe³⁺ only | 0.016–0.032 |

-

Loss of Cu²⁺ binding in the dimethyl ether variant correlates with reduced efflux pump evasion but retained Fe³⁺-mediated activity .

Synthetic and Industrial Relevance

While not directly used in industrial catalysis, insights from its biosynthesis inform synthetic biology approaches for isonitrile-based drug development .

Wissenschaftliche Forschungsanwendungen

Xanthocillin X dimethyl ether exhibits a range of biological activities, particularly in antimicrobial and antiviral contexts.

Antiviral Activity

Research indicates that this compound effectively inhibits the growth of viruses. A study demonstrated its ability to inhibit Newcastle Disease Virus (NDV) in embryonated chicken eggs, with a clear dose-response relationship observed:

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 75 |

| 100 | 90 |

This data suggests that higher concentrations of the compound lead to increased inhibition of viral replication, showcasing its potential as an antiviral agent.

Antimicrobial Activity

This compound has also shown promising results against various bacterial strains. A study focusing on its antimicrobial properties reported Minimum Inhibitory Concentration (MIC) values against key pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These findings indicate that this compound could be instrumental in developing new antimicrobial agents, particularly against resistant strains.

Case Study 1: Antiviral Efficacy Against NDV

In a controlled laboratory setting, embryonated chicken eggs inoculated with NDV were treated with varying concentrations of this compound. The study revealed a significant correlation between the concentration of the compound and the reduction in viral load, particularly at concentrations above 50 µg/mL.

Case Study 2: Antimicrobial Activity Profile

A series of experiments evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated not only inhibition of bacterial growth but also bactericidal effects at higher concentrations, highlighting its potential application in treating infections caused by resistant bacterial strains.

Wirkmechanismus

Xanthocillin X permethyl ether exerts its effects through several mechanisms :

Amyloid-beta 42 Lowering: The compound reduces amyloid-beta 42 levels, which is beneficial in the context of Alzheimer’s disease.

Antibacterial Activity: It binds to copper (II) ions, disrupting copper-dependent enzymes in bacteria.

Antifungal Activity: The compound’s antifungal properties are attributed to its ability to disrupt fungal cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Xanthocillin X: The parent compound from which Xanthocillin X permethyl ether is derived.

Isonitrile Compounds: Other isonitrile-containing natural products that exhibit similar antibacterial and antifungal properties.

Uniqueness: Xanthocillin X permethyl ether is unique due to its dual activity as an amyloid-beta 42 lowering agent and its potent antibacterial and antifungal properties. Its ability to bind copper (II) ions and disrupt copper-dependent enzymes sets it apart from other similar compounds .

Biologische Aktivität

Xanthocillin X dimethyl ether (XDE), a compound derived from fungal sources, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and antiviral properties. This article delves into the biological activity of XDE, presenting data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 316.35 g/mol

- CAS Number : 4464-33-9

XDE is a derivative of xanthocillin, a natural isocyanide compound isolated from fungi such as Aspergillus fumigatus and Penicillium notatum .

Antiviral Activity

Research has demonstrated that XDE exhibits significant antiviral properties. A study reported that both xanthocillin X mono- and dimethylether effectively inhibited the growth of Newcastle Disease Virus (NDV) in embryonated chicken eggs. The dose-response relationship indicated that higher concentrations of XDE resulted in increased inhibition of viral replication .

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 75 |

| 100 | 90 |

This table illustrates the efficacy of XDE in inhibiting NDV, showcasing its potential as an antiviral agent.

Antimicrobial Activity

XDE has also shown promising results against various bacterial strains. A study focusing on the antimicrobial properties of xanthocillin derivatives indicated that XDE exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These findings suggest that XDE could be a valuable compound for developing new antimicrobial agents .

The mechanism by which XDE exerts its biological effects involves interference with cellular processes in pathogens. Studies indicate that isocyanide compounds like XDE may disrupt protein synthesis or inhibit essential metabolic pathways in bacteria and viruses . For instance, the inhibition of viral replication in NDV was linked to the disruption of viral RNA synthesis, highlighting the potential of XDE as an antiviral therapeutic agent.

Case Study 1: Antiviral Efficacy Against NDV

In a controlled laboratory setting, embryonated chicken eggs were inoculated with NDV and treated with varying concentrations of XDE. The study demonstrated a clear correlation between the concentration of XDE and the reduction in viral load, with significant reductions observed at concentrations above 50 µg/mL.

Case Study 2: Antimicrobial Activity Profile

A series of experiments were conducted to evaluate the antimicrobial efficacy of XDE against clinical isolates of Staphylococcus aureus. The results indicated that XDE not only inhibited bacterial growth but also exhibited bactericidal effects at higher concentrations, suggesting its potential application in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established methods for elucidating the biosynthesis pathway of Xanthocillin X dimethyl ether in fungal systems?

- Methodological Answer : The biosynthesis involves the xanthene gene cluster (xanA–xanG) in Aspergillus fumigatus. Key steps include:

- Isocyanide formation : XanB (a two-domain isocyanide synthase-dioxygenase) catalyzes the conversion of tyrosine to an isocyanide intermediate .

- Dimerization and methylation : XanG (a P450 monooxygenase) facilitates dimerization, while XanE (O-methyltransferase) introduces methyl groups to form this compound .

- Validation : Use LC-HRMS to track intermediates in overexpression mutants (e.g., OE::xanC), which show elevated production of xanthocillin derivatives under copper-depleted conditions .

Q. Which analytical techniques are recommended for structural characterization of this compound and its derivatives?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C21H18N2O3 for this compound) and fragmentation patterns .

- UV-Vis spectroscopy : Identify characteristic absorption maxima (e.g., 238 nm, 297 nm, and 364 nm in ethanol) to distinguish between methylated derivatives .

- Chromatography : Use HPLC with ESI+ or ESI- modes to resolve co-eluting derivatives, as seen in purity assessments .

Q. What biological activities have been experimentally validated for this compound?

- Methodological Answer :

- Antiviral activity : Assessed via plate assays against Newcastle disease and herpes simplex viruses, with inhibition zones compared to controls .

- Enzyme inhibition : Quantify IC50 values for prostaglandin biosynthesis inhibition using in vitro cyclooxygenase assays .

- Antimicrobial testing : Perform agar diffusion assays against Bacillus subtilis to validate growth inhibition .

Advanced Research Questions

Q. How does transcriptional regulation by xanC influence the production of this compound under varying copper conditions?

- Methodological Answer :

- Genetic manipulation : Compare metabolite profiles of OE::xanC mutants (overexpressing the C6 transcription factor) to wild-type strains using HPLC-HRMS under copper-replete (5 μM Cu) and -depleted conditions .

- Pathway modulation : Delete individual xanthene cluster genes (e.g., xanE) in the OE::xanC background to isolate methylation-specific effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardize assays : Replicate antiviral studies using identical viral strains (e.g., vaccinia virus) and cell lines, as bioactivity varies with experimental design .

- Control for derivatives : Re-analyze historical samples via TLC/HPLC to confirm purity, as older studies may have included mixed derivatives (e.g., mono-/dimethyl ethers) .

Q. What strategies are effective for isolating this compound from co-produced metabolites in fungal extracts?

- Methodological Answer :

- Multi-step chromatography : Combine size-exclusion chromatography with reverse-phase HPLC to separate sulfated derivatives (e.g., BU-4704) and formylated analogs (e.g., fumiformamide) .

- Solvent partitioning : Exploit solubility differences in acetone/chloroform to isolate dimethyl ethers from polar contaminants .

Q. How does methylation by XanE impact the bioactivity and stability of Xanthocillin derivatives?

- Methodological Answer :

- Comparative assays : Test methyltransferase knockout mutants (ΔxanE) for altered antimicrobial potency and metabolic stability .

- Stability studies : Incubate derivatives at physiological pH and monitor degradation via LC-MS; methylated forms show enhanced resistance to hydrolysis .

Q. What role does copper play in modulating the biosynthesis of this compound?

- Methodological Answer :

- Metal depletion experiments : Cultivate A. fumigatus in copper-depleted media and quantify metabolite shifts using HRMS. Copper limitation upregulates xanBGC expression, increasing isocyanide precursor availability .

Q. How can in vitro bioactivity data for this compound be reconciled with its poor in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models; poor absorption and rapid clearance may explain discordance .

- Prodrug design : Synthesize water-soluble analogs (e.g., sulfonates) and compare bioavailability using Caco-2 cell permeability assays .

Q. What enzymatic mechanisms drive the dimerization of isocyanide intermediates during Xanthocillin biosynthesis?

- Methodological Answer :

- In vitro reconstitution : Purify XanG and incubate with isocyanide intermediates (e.g., compound 2) under aerobic conditions. Monitor dimer formation via NMR and HRMS .

- Site-directed mutagenesis : Identify critical residues in XanG’s active site by aligning sequences with homologous P450 enzymes (e.g., Dit2 from yeast) .

Q. Tables for Key Data

Q. Table 1: Spectral Data for this compound

| Parameter | Value (Solvent) | Reference |

|---|---|---|

| λmax (UV-Vis) | 238 nm (ε 13,600, EtOH) | |

| Molecular Formula | C21H18N2O3 | |

| HRMS ([M+H]+) | 303.11301 |

Q. Table 2: Comparative Bioactivity of Xanthocillin Derivatives

| Derivative | Antiviral Activity (NDV) | Antimicrobial (B. subtilis) | Reference |

|---|---|---|---|

| This compound | +++ | ++ | |

| Xanthocillin X monomethyl ether | ++ | + | |

| BU-4704 (sulfated) | - | +++ |

Eigenschaften

IUPAC Name |

1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKZMXOJMQCHRI-AXPXABNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146596 | |

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-33-9 | |

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthocillin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOCILLIN X DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.